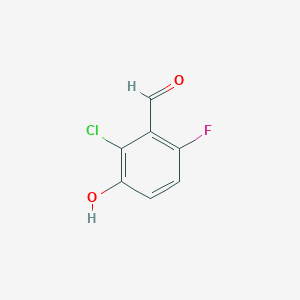

2-Chloro-6-fluoro-3-hydroxybenzaldehyde

Description

Significance as a Halogenated Hydroxybenzaldehyde Scaffold in Contemporary Chemical Research

The 2-chloro-6-fluoro-3-hydroxybenzaldehyde molecule belongs to the broader class of halogenated hydroxybenzaldehydes, which are recognized for their utility as versatile scaffolds in the design and synthesis of more complex molecules. The presence and specific positioning of the halogen (chlorine and fluorine) and hydroxyl groups significantly influence the electronic properties and reactivity of the benzaldehyde (B42025) core.

The hydroxyl group, being a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and can be a key site for further chemical modification. The aldehyde functional group is highly reactive and serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures. The combination of these functional groups on a single aromatic ring makes this compound a valuable starting material for creating libraries of novel compounds with potential biological activities.

Overview of its Strategic Importance in Medicinal Chemistry and Organic Synthesis

The strategic importance of this compound lies in its utility as a key intermediate in the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry. While direct and extensive research specifically on this compound is not widely published, the strategic value of closely related analogs provides a strong indication of its potential.

A notable example can be found in the synthesis of a structurally similar compound, 2-chloro-3-fluoro-6-hydroxybenzaldehyde , which has been detailed in patent literature. This compound serves as a crucial building block in the preparation of more complex heterocyclic structures. For instance, its synthesis has been described as a multi-step process starting from a methoxy-substituted benzaldehyde, which is then demethylated to reveal the free hydroxyl group.

The synthetic route to this analog, as outlined in patent documents, underscores the importance of such halogenated hydroxybenzaldehydes as precursors to pharmacologically relevant scaffolds. The aldehyde functionality allows for reactions such as condensations, reductive aminations, and the formation of various heterocyclic rings. The presence of the halogen and hydroxyl groups on the aromatic ring can direct these subsequent reactions and ultimately influence the biological activity of the final products.

The versatility of the related compound, 2-chloro-6-fluorobenzaldehyde (B137617), as an intermediate in the production of pharmaceuticals and agrochemicals further highlights the strategic importance of this class of molecules. wikipedia.org Derivatives of 2-chloro-6-fluorobenzaldehyde have been investigated for their potential antimicrobial, antiviral, and anticancer activities. ontosight.ai This suggests that this compound, with its additional hydroxyl group, holds significant promise as a scaffold for the development of new therapeutic agents.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1083103-41-6 |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol |

| Functional Groups | Aldehyde, Hydroxyl, Chloro, Fluoro |

| Class | Halogenated Hydroxybenzaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRXJDYHEMZYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Chloro 6 Fluoro 3 Hydroxybenzaldehyde and Its Analogs

Regiospecific Synthesis of Hydroxybenzaldehyde Derivatives

Achieving regiospecificity in the synthesis of polysubstituted aromatic compounds is a paramount challenge. The directing effects of existing substituents must be carefully managed to introduce new functional groups at the desired positions. For hydroxybenzaldehydes, two primary strategic approaches are often employed: the modification of functional groups on a pre-existing substituted ring, such as the demethylation of a methoxy (B1213986) precursor, or the direct introduction of a formyl group onto a phenol (B47542) derivative.

Demethylation Strategies via Methoxy Precursors

A common and effective strategy for the synthesis of hydroxybenzaldehydes is the cleavage of a precursor aryl methyl ether. The methoxy group is a robust protecting group for the phenolic hydroxyl, and its removal in the final step of a synthetic sequence can be advantageous. Boron tribromide (BBr₃) is a powerful and widely used reagent for this transformation due to its efficacy under mild conditions. orgsyn.orgmdma.ch

The synthesis of 2-chloro-6-fluoro-3-hydroxybenzaldehyde can be envisioned via the demethylation of its methoxy precursor, 2-chloro-6-fluoro-3-methoxybenzaldehyde. The procedure generally involves treating the methoxy compound with BBr₃ in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from -78°C to room temperature. commonorganicchemistry.com The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. mdma.ch

Yield optimization is a critical aspect of this methodology. Factors such as reaction temperature, time, and stoichiometry of the BBr₃ reagent play a significant role. For substrates containing other Lewis basic sites, such as a carbonyl group, it is often necessary to use more than one equivalent of BBr₃. mdma.ch One equivalent will coordinate to the carbonyl oxygen, while the other is required for the ether cleavage.

To illustrate the optimization of such a reaction, one can consider the demethylation of analogous substituted aryl methyl ethers. The following table, derived from studies on similar compounds, demonstrates how reaction conditions can be modulated to improve yields.

| Analogous Methoxy Precursor | BBr₃ Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | 3.0 | Room Temp | Overnight | 77 |

| 1-Methoxynaphthalene | 1.0 | -80 | 24 | 13.5 |

| 2,3,4,5-Tetrabromoanisole | 1.0 | Room Temp | 48 | 85 |

| 2-Methoxy-3-nitro-5-bromobenzaldehyde | 1.0 | Room Temp | 48 | 80 |

This table presents data from analogous syntheses to illustrate yield optimization principles. Data compiled from literature sources. mdma.ch

The mechanism of BBr₃-mediated demethylation has been the subject of detailed computational and experimental studies. The process is initiated by the formation of a Lewis acid-base adduct between the boron center of BBr₃ and the oxygen atom of the methoxy group. nih.gov

Recent density functional theory (DFT) calculations have refined the understanding of the subsequent steps. One proposed pathway involves the BBr₃ abstracting a bromide from the initial ether adduct to form a cationic intermediate and the BBr₄⁻ anion. This BBr₄⁻ is a more potent nucleophile than a free bromide ion in solution. nih.gov The BBr₄⁻ then attacks the methyl group of the cationic ether intermediate in an Sₙ2-like fashion. nih.govnih.gov

The key steps are:

Adduct Formation: Ar-O-CH₃ + BBr₃ ⇌ Ar-O⁺(BBr₃⁻)-CH₃

Ion Pair Formation: Ar-O⁺(BBr₃⁻)-CH₃ + BBr₃ ⇌ [Ar-O⁺-CH₃] + BBr₄⁻

Nucleophilic Attack (Methyl Abstraction): [Ar-O⁺-CH₃] + BBr₄⁻ → Ar-O-BBr₂ + CH₃Br + BBr₃

Hydrolysis: Ar-O-BBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr

This mechanism, involving charged intermediates, helps to explain the high efficiency of the reaction even at low temperatures. nih.gov

The electronic nature of the substituents on the aromatic ring can significantly impact the efficiency of the demethylation reaction. Electron-withdrawing groups, such as the chloro, fluoro, and aldehyde moieties present in the target compound's precursor, can decrease the electron density on the methoxy oxygen. This reduced basicity of the oxygen atom can slow down the initial Lewis acid-base coordination with BBr₃.

Furthermore, these groups destabilize the formation of any positive charge on the aromatic ring or the oxygen atom during the reaction, potentially increasing the activation energy of the methyl abstraction step. It has been noted that for methoxybenzaldehydes, the presence of the carbonyl group necessitates additional equivalents of BBr₃, as it competes with the methoxy oxygen for coordination to the Lewis acid. mdma.chresearchgate.net In some cases, particularly with strongly deactivating groups, the demethylation can be sluggish, requiring longer reaction times or higher temperatures to achieve complete conversion. mdma.ch The successful demethylation of compounds like 2,3,4,5-tetrabromoanisole and various nitro-substituted anisoles, albeit sometimes requiring extended reaction times, demonstrates the potent cleavage ability of BBr₃ even on electron-deficient systems. mdma.ch

Targeted Halogenation Strategies

Targeted halogenation is a cornerstone in the synthesis of specifically substituted aromatic compounds. The precise introduction of chloro and fluoro groups onto a benzene (B151609) ring requires carefully controlled conditions and a deep understanding of reaction mechanisms to achieve the desired regioselectivity and yield.

Selective Chlorination and Fluorination of Aromatic Precursors (e.g., Chlorination of Salicylaldehyde (B1680747) for 2-Chloro-3-hydroxybenzaldehyde)

The synthesis of precursors such as 2-Chloro-3-hydroxybenzaldehyde often begins with readily available starting materials like salicylaldehyde. The selective introduction of a chlorine atom at the C2 position, adjacent to the hydroxyl group, is a key transformation. This is typically achieved through electrophilic aromatic substitution.

One common method involves the direct chlorination of salicylaldehyde. The reaction can be carried out using chlorine gas or a more manageable chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a catalyst to enhance selectivity. The conditions must be meticulously controlled to favor chlorination at the desired position and to prevent over-chlorination or the formation of undesired isomers. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects guides the incoming chlorine electrophile.

Key aspects of this process include:

Choice of Chlorinating Agent: Agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can also be employed to offer different reactivity profiles and selectivities.

Solvent and Temperature: The reaction is typically performed in a non-polar, inert solvent to avoid side reactions. Temperature control is crucial to manage the reaction rate and minimize byproduct formation.

Catalysis: Lewis acid catalysts are sometimes used to polarize the chlorinating agent, thereby increasing its electrophilicity and promoting the reaction.

The resulting 2-Chloro-3-hydroxybenzaldehyde is an important intermediate which can then undergo further functionalization, such as fluorination, to yield more complex molecules.

Industrial Methodologies for Fluorination of Dichlorobenzonitrile Derivatives (e.g., for 5-Chloro-3-fluoro-2-hydroxybenzaldehyde)

On an industrial scale, the synthesis of fluoroaromatic compounds often relies on robust and cost-effective methods like halogen exchange (Halex) reactions. This is particularly relevant for the preparation of compounds like 5-Chloro-3-fluoro-2-hydroxybenzaldehyde from dichlorobenzonitrile precursors. The Halex process involves the nucleophilic substitution of a chlorine atom with a fluoride (B91410) ion.

A typical industrial process for the fluorination of a dichlorobenzonitrile derivative involves the following key steps:

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a commonly used and economical source of fluoride ions. google.comgoogle.com Its effectiveness can be enhanced by spray-drying or by using it in conjunction with a phase-transfer catalyst.

Solvent: High-boiling polar aprotic solvents, such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO), are preferred as they can dissolve the potassium fluoride to some extent and operate at the high temperatures required for the reaction. google.comgoogle.com

Catalyst: Phase-transfer catalysts, like quaternary ammonium (B1175870) salts or crown ethers, are often essential to facilitate the transfer of the fluoride ion from the solid or molten salt phase to the organic phase where the reaction occurs. google.com

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in the range of 170-250°C, to drive the substitution. google.com The pressure may be ambient or elevated depending on the specific process design.

| Parameter | Typical Condition | Purpose |

| Starting Material | Dichlorobenzonitrile | Provides the aromatic scaffold with leaving groups. |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Source of nucleophilic fluoride. |

| Solvent | Sulfolane, DMSO | High-boiling polar aprotic solvent to facilitate the reaction. |

| Catalyst | Phase-Transfer Catalyst (e.g., quaternary ammonium salt) | Enhances the solubility and reactivity of the fluoride salt. |

| Temperature | 170-250 °C | Provides the necessary activation energy for the substitution. |

Electrochemical Synthesis and Reduction Pathways for Related Compounds

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. By controlling the electrode potential, specific functional groups can be targeted for reduction or oxidation, often obviating the need for harsh reagents.

Electrochemical Reduction of Halogenated Benzaldehydes (e.g., 2-Chloro-6-fluorobenzaldehyde (B137617) to 2-Chloro-6-fluorobenzylalcohol)

The electrochemical reduction of halogenated benzaldehydes, such as 2-Chloro-6-fluorobenzaldehyde, provides a direct and efficient route to the corresponding benzyl (B1604629) alcohols. This transformation is of significant interest as these alcohols are valuable intermediates in the pharmaceutical and agrochemical industries. The process involves the reduction of the aldehyde's carbonyl group (>C=O) to a secondary alcohol.

The synthesis is typically carried out using constant current electrolysis in an H-shaped glass cell, which separates the anodic and cathodic compartments. The working electrode is often a glassy carbon electrode (GCE). The reaction is performed in an aqueous methanolic solution, and the pH is controlled to optimize the reaction conditions. A single irreversible reduction peak is generally observed in cyclic voltammograms, corresponding to the reduction of the aldehyde to the alcohol.

The synthesized 2-Chloro-6-fluorobenzylalcohol can be isolated from the reaction mixture and characterized using standard analytical techniques such as IR, ¹H NMR, and Mass spectrometry. This electrochemical approach is advantageous as it often proceeds under mild conditions and avoids the use of chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Cyclic Voltammetry and Kinetic Parameter Studies for Electrochemical Processes

Cyclic voltammetry (CV) is a powerful analytical technique used to investigate the electrochemical behavior of compounds and to determine the kinetics of electrode reactions. In the context of the electrochemical reduction of halogenated benzaldehydes, CV provides crucial insights into the reaction mechanism.

By studying the cyclic voltammograms of a compound like 2-Chloro-6-fluorobenzaldehyde at various pH values and scan rates, important kinetic parameters can be determined. For instance, an increase in the scan rate typically causes the cathodic peak potential to shift to more negative values, which is characteristic of an irreversible electrode process.

The data obtained from CV experiments can be used to calculate parameters such as the electron transfer coefficient and the diffusion coefficient. Studies have shown that for the reduction of 2-Chloro-6-fluorobenzaldehyde, the process is diffusion-controlled. This information is vital for predicting the optimal conditions for large-scale electrolysis and for understanding the fundamental mechanism of the organic reaction.

| Kinetic Parameter | Method of Determination | Significance |

| Peak Potential (Ep) | Cyclic Voltammetry | Indicates the potential at which the reduction occurs. |

| Peak Current (Ip) | Cyclic Voltammetry | Related to the concentration of the analyte and the reaction rate. |

| Scan Rate Effect | Varying scan rate in CV | Helps to determine if the process is diffusion or adsorption controlled. |

| pH Effect | Performing CV at different pH | Elucidates the role of protons in the reaction mechanism. |

Optimization and Adaptation of Synthetic Routes from Structurally Related Compounds

The synthesis of a specific target molecule like this compound can often be improved by optimizing existing synthetic routes or by adapting methodologies used for structurally similar compounds. Salicylaldehydes and other substituted ortho-hydroxybenzaldehydes are valuable starting materials for a wide range of chemical transformations, including the synthesis of heterocyclic compounds. lp.edu.ua

Optimization strategies may involve:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly impact the yield and purity of the product. For example, in nucleophilic substitution reactions on chloromethyl-salicylaldehydes, the choice of base and solvent is critical. lp.edu.ua

Catalyst Selection: The development of more efficient and selective catalysts is a continuous area of research. For instance, in fluorination reactions, the choice of phase-transfer catalyst can dramatically affect the reaction rate and yield.

Starting Material Modification: Sometimes, a more efficient synthesis can be achieved by starting from a different, though structurally related, precursor. This may involve adding or removing protecting groups or choosing a starting material where the desired regioselectivity is more easily achieved.

Flow Chemistry: The use of continuous-flow microreactors is becoming increasingly popular for optimizing reactions. durham.ac.uk Flow chemistry allows for precise control over reaction parameters, improved safety when using hazardous reagents, and often leads to higher yields and purities compared to batch processes. durham.ac.uk This approach has been successfully applied to various fluorination methods. durham.ac.uk

By systematically investigating these parameters, chemists can develop more efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its analogs.

Leveraging Analogous Procedures for Enhanced Yield and Purity (e.g., 2-Fluoro-6-hydroxybenzaldehyde (B135551) and 2-Chloro-3-fluoro-6-hydroxybenzaldehyde)

The synthetic pathways for analogs provide valuable templates for developing a robust synthesis of this compound. By analyzing the strategies employed for compounds like 2-fluoro-6-hydroxybenzaldehyde and 2-chloro-3-fluoro-6-hydroxybenzaldehyde, key challenges such as directing group effects and functional group interferences can be anticipated and addressed.

The key steps in this analogous synthesis are summarized below:

| Step | Reaction | Reagents | Purpose | Reported Yield/Purity |

| 1 | Protection | 3-fluorophenol, potassium carbonate, 2-bromopropane | Protects the reactive hydroxyl group as an isopropyl ether. google.com | 97.1% Yield (for 1-fluoro-3-isopropoxybenzene) google.com |

| 2 | Bromination | 1-fluoro-3-isopropoxybenzene, pyridinium (B92312) tribromide | Introduces a bromine atom at the desired position for subsequent formylation. google.com | Not specified |

| 3 | Formylation | 1-bromo-2-fluoro-4-isopropoxybenzene, Mg, DMF | Forms the aldehyde group via a Grignard reaction. google.com | Not specified |

| 4 | Deprotection | - | Removes the isopropyl protecting group to yield the final product. google.com | Total Yield: 68.4%, Purity: 99.5% google.com |

Similarly, a preparation method for 2-fluoro-3-chlorobenzaldehyde starts from 2,3-dichlorobenzonitrile. google.com This route involves a high-temperature nucleophilic aromatic substitution (fluorination) using potassium fluoride with a phase transfer catalyst, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction to the aldehyde. google.com This pathway demonstrates an alternative strategy where the aldehyde group is introduced at a later stage from a more stable nitrile precursor. The initial fluorination step is reported to achieve a high yield of 81%. google.com

Role of Protecting Groups and Controlled Reaction Conditions in Multi-Step Syntheses

In the synthesis of complex molecules with multiple reactive sites, the use of protecting groups is a fundamental strategy to prevent unwanted side reactions. researchgate.netuchicago.edu An ideal protecting group should be easy to introduce and remove, stable to the reaction conditions of intermediate steps, and should not interfere with the desired transformations. uchicago.edu

For hydroxybenzaldehydes, both the hydroxyl and aldehyde groups can be reactive under various conditions. The synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) effectively demonstrates the necessity of protecting the phenolic hydroxyl group. google.com By converting the hydroxyl to an isopropyl ether, the acidic proton is masked, allowing for subsequent organometallic reactions like the Grignard formation, which would otherwise be incompatible. google.com

Conversely, the aldehyde functionality itself is highly reactive and prone to side reactions with organometallic reagents. acs.orgrug.nl A sophisticated one-pot procedure for synthesizing substituted benzaldehydes addresses this by using a Weinreb amide as a precursor. researchgate.netacs.orgrug.nl Reduction of the Weinreb amide with diisobutylaluminum hydride (DIBAL-H) forms a stable tetrahedral intermediate. researchgate.netacs.org This aluminum hemiaminal acts as an in-situ protecting group for the latent aldehyde, rendering it stable to nucleophilic attack during subsequent cross-coupling reactions. acs.orgrug.nlacs.org

Controlled reaction conditions are equally crucial for maximizing yield and purity. The choice of catalyst, solvent, and temperature can significantly influence the outcome of a reaction. For example, in the preparation of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene, a method was developed that replaces corrosive 85% sulfuric acid with a ferric solid super-acid catalyst for the hydrolysis step. google.com This change not only improves product quality but also reduces production costs and waste generation. google.com The reaction is performed under controlled temperatures of 100-200 °C to ensure the complete conversion of intermediates. google.compatsnap.com

The table below summarizes key strategies for control in these syntheses:

| Control Strategy | Example Application | Purpose | Reference |

| Protecting Group | Isopropyl ether for hydroxyl group | Prevents reaction of the acidic phenolic proton during Grignard reagent formation. | google.com |

| Latent Functional Group | Weinreb amide reduced to a stable aluminum aminal intermediate | Protects the aldehyde functionality during subsequent nucleophilic cross-coupling reactions. | researchgate.netacs.org |

| Catalyst Selection | Use of a ferric solid super-acid instead of sulfuric acid | Improves product quality, reduces cost, and minimizes corrosive waste in hydrolysis. | google.com |

| Phase Transfer Catalyst | Use of "18-crown-6" in fluorination | Facilitates the reaction between solid potassium fluoride and the organic substrate. | google.com |

| Temperature Control | Maintaining 100-200 °C during hydrolysis | Ensures complete reaction and conversion of intermediates to the final product. | google.com |

By combining the strategic use of protecting groups with precisely controlled reaction parameters, synthetic chemists can navigate the complexities of multi-step syntheses to produce highly functionalized molecules like this compound with enhanced efficiency and purity.

Chemical Reactivity, Functional Group Transformations, and Advanced Derivatization

Core Reactivity of the Aldehyde and Phenolic Hydroxyl Functionalities

The primary sites for chemical reactions on 2-Chloro-6-fluoro-3-hydroxybenzaldehyde are the aldehyde and phenolic hydroxyl groups. These functionalities exhibit characteristic reactivity, enabling straightforward transformations into other key chemical groups.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group (-CHO) is readily susceptible to oxidation to form a carboxylic acid (-COOH). This transformation is a fundamental reaction in organic synthesis. For this compound, this oxidation would yield 2-Chloro-6-fluoro-3-hydroxybenzoic acid. Various oxidizing agents can achieve this, with the choice of reagent depending on the desired reaction conditions and sensitivity of other functional groups. Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O) to prevent unwanted side reactions on the substituted aromatic ring.

The resulting 2-Chloro-6-fluoro-3-hydroxybenzoic acid serves as a precursor for a variety of derivatives, including esters, amides, and acid chlorides, further expanding the synthetic possibilities.

Reductive Pathways to Corresponding Alcohol Analogs

The aldehyde group can be easily reduced to a primary alcohol, yielding (2-Chloro-6-fluoro-3-hydroxyphenyl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like the aromatic halogens. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent.

Another method for this transformation is catalytic hydrogenation. thieme-connect.de This process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). thieme-connect.de This method is often preferred in industrial settings due to its efficiency and the formation of water as the only byproduct. thieme-connect.de The resulting benzyl (B1604629) alcohol can be used in subsequent reactions, such as ether or ester formation.

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Hydroxyl Groups

Nucleophilic Aromatic Substitution (SNA) is a key reaction for modifying the aromatic ring of this compound. In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The success of an SNAr reaction depends on three factors: the presence of a good leaving group, a strong nucleophile, and electron-withdrawing groups on the aromatic ring.

The target molecule is well-suited for SNAr reactions due to the presence of two halogen atoms (Cl and F) and a strongly electron-withdrawing aldehyde group. The aldehyde group deactivates the ring and stabilizes the negatively charged intermediate (Meisenheimer complex), which facilitates the reaction. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom. Strong nucleophiles such as alkoxides, amines, or thiolates can be used to displace the fluorine or chlorine atom, leading to the synthesis of a wide array of substituted derivatives. The phenolic hydroxyl group can also participate in substitution reactions under specific conditions, although it is less common than halide displacement.

Cyclization Reactions for Heterocyclic Compound Formation

The presence of both an aldehyde and a hydroxyl group on the same aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These intramolecular or intermolecular reactions can lead to the formation of fused ring systems.

For instance, reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can lead to the formation of coumarin (B35378) or chromene derivatives through a Knoevenagel condensation followed by cyclization. Similarly, condensation with hydrazines or hydroxylamine (B1172632) can lead to the formation of indazole or benzisoxazole skeletons, respectively. These heterocyclic systems are common motifs in pharmacologically active compounds. The reactivity of the aldehyde and hydroxyl groups provides a versatile platform for constructing complex molecular architectures.

Design and Synthesis of Functionalized Derivatives for Specific Research Objectives

Beyond the core reactivity, the functional groups of this compound allow for the strategic design and synthesis of derivatives tailored for specific applications, such as in medicinal chemistry or materials science.

Imine and Hydrazone Derivatives via Aldehyde-Amine Condensation

One of the most straightforward and widely utilized reactions of the aldehyde group is its condensation with primary amines to form imines (also known as Schiff bases) or with hydrazines to form hydrazones. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), known as an azomethine group.

This reaction is highly efficient and is often carried out by simply mixing the aldehyde and the amine in a suitable solvent, sometimes with acid catalysis to facilitate the dehydration step. Hydrazones, in particular, are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of hydrazones from this compound and various substituted hydrazides can generate a library of novel compounds for biological screening.

The table below illustrates the condensation reaction to form imine and hydrazone derivatives.

| Aldehyde Reactant | Amine/Hydrazine (B178648) Reactant | Product Class | Resulting Derivative (Example Structure) |

| This compound | Aniline | Imine (Schiff Base) | N-(2-Chloro-6-fluoro-3-hydroxybenzylidene)aniline |

| This compound | Hydrazine | Hydrazone | (2-Chloro-6-fluoro-3-hydroxybenzylidene)hydrazine |

| This compound | Isonicotinic hydrazide | Hydrazone | N'-(2-Chloro-6-fluoro-3-hydroxybenzylidene)isonicotinohydrazide |

| This compound | Phenylhydrazine | Hydrazone | 1-(2-Chloro-6-fluoro-3-hydroxybenzylidene)-2-phenylhydrazine |

Thiosemicarbazone Complexes and Their Coordination Chemistry

The condensation of this compound with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. ontosight.ai These derivatives are of significant interest in coordination chemistry due to their ability to act as versatile chelating ligands for transition metals. nih.govijpsr.comjuniv.eduresearchgate.net Thiosemicarbazones typically coordinate to metal ions as bidentate ligands through the sulfur atom and the azomethine nitrogen atom, forming stable five-membered chelate rings. nih.govmdpi.com

The presence of the hydroxyl group and halogens on the phenyl ring of the this compound moiety can influence the electronic properties of the resulting ligand and, consequently, the stability and geometry of the metal complexes. researchgate.net For instance, the hydroxyl group can potentially participate in coordination after deprotonation, leading to tridentate O,N,S-donor behavior, similar to what is observed with salicylaldehyde (B1680747) thiosemicarbazones. researchgate.net

The coordination chemistry of thiosemicarbazones is extensive, with studies reporting the synthesis and characterization of complexes with various metals, including palladium(II) and platinum(II). nih.gov The geometry of these complexes can vary, with square-planar arrangements being common for Pd(II) where two deprotonated ligands coordinate in a trans-arrangement. nih.gov The reaction conditions, such as the choice of solvent and the presence of a base, can play a crucial role in determining the final structure of the complex, including whether the ligand coordinates in its neutral or deprotonated form and whether mononuclear or polynuclear species are formed. nih.govresearchgate.net

Table 1: Coordination Behavior of Substituted Benzaldehyde (B42025) Thiosemicarbazones

| Ligand Type | Metal Ion | Coordination Mode | Resulting Geometry (Example) |

| Benzaldehyde Thiosemicarbazone | Pd(II) | Bidentate (N,S) | Square-planar nih.gov |

| Salicylaldehyde Thiosemicarbazone | Ru(II) | Tridentate (O,N,S) | Distorted Octahedral researchgate.net |

| 2-chloro-4-hydroxy-benzaldehyde Thiosemicarbazone | Re(I) | Bidentate (N,S) | Distorted Octahedral researchgate.net |

Formation of Schiff Base Ligands, including Salen/Salalen Systems

This compound serves as a valuable precursor for the synthesis of various Schiff base ligands. These are typically formed through the condensation reaction between the aldehyde group and a primary amine. researchgate.netmdpi.com The resulting compound, containing an azomethine or imine (-C=N-) group, can act as an effective ligand for a multitude of metal ions. science.govrsc.orgresearchgate.net The substituents on the aromatic ring of the aldehyde significantly influence the electronic and steric properties of the resulting Schiff base and its metal complexes.

A particularly important class of Schiff base ligands are the "Salen" type ligands and their derivatives. wikipedia.orgrsc.orgresearchgate.net Salen ligands are tetradentate C2-symmetric ligands typically synthesized from a salicylaldehyde derivative and a diamine, such as ethylenediamine. wikipedia.org By using this compound in place of salicylaldehyde, novel halogenated Salen ligands can be prepared. These ligands form stable complexes with a wide range of metals, and the steric and electronic properties imparted by the chloro and fluoro substituents can modulate the catalytic activity and stability of the resulting metal-Salen complexes. rsc.org

Related "Salalen" ligands, which possess a more flexible, reduced (amine) linkage at one of the salicylideneamino arms, can also be synthesized. rsc.org The general synthesis involves the condensation of the substituted salicylaldehyde with a suitable diamine. researchgate.net The coordination of these ligands to metal ions typically occurs through the phenolic oxygen and the imine nitrogen atoms. researchgate.netscience.gov

Cross-Coupling Reactions and Nucleophilic Substitutions in Halogenated Benzaldehydes

The halogen atoms on the this compound ring are potential sites for carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Sonogashira, or Heck coupling. nih.govnih.govsoton.ac.uk These palladium-catalyzed reactions are powerful tools for creating more complex molecular architectures. nih.govfiu.edu The relative reactivity of the chlorine and fluorine atoms in these reactions would depend on the specific catalytic system employed. Generally, C-Cl bonds are more readily activated by typical palladium catalysts than C-F bonds.

Furthermore, the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the presence of electron-withdrawing groups (the aldehyde and the halogens). masterorganicchemistry.comlibretexts.org In SNAr reactions, a potent nucleophile can displace one of the halide ions. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), the stability of which is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this specific molecule, both the chloro and fluoro atoms are ortho to the electron-withdrawing aldehyde group. Interestingly, in many SNAr reactions, fluoride (B91410) is a better leaving group than chloride because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com

Table 2: Reactivity of Halogens in Aromatic Substitution Reactions

| Reaction Type | General Halogen Reactivity Trend | Influencing Factors |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl >> F | Oxidative addition to the catalyst is typically rate-limiting. |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | The rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com |

Condensation Reactions for Chalcone (B49325) and Curcuminoid Analogs

The aldehyde functionality of this compound readily participates in base- or acid-catalyzed condensation reactions with ketones possessing α-hydrogens. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones (1,3-diphenyl-2-propen-1-ones). wikipedia.orgtaylorandfrancis.com By reacting this compound with an appropriate acetophenone, a chalcone derivative bearing the substituted phenyl ring can be formed. nih.govresearchgate.netresearchgate.net These reactions are typically catalyzed by a base like sodium hydroxide (B78521) and can sometimes be performed under solvent-free or microwave-assisted conditions to improve yields and reaction times. nih.govnih.gov

This same reactivity allows for the synthesis of curcuminoid analogs. Curcuminoids are characterized by two aromatic rings linked by a seven-carbon chain with an α,β-unsaturated β-diketone moiety. The synthesis can involve the condensation of a substituted benzaldehyde with a ketone like acetylacetone. nih.gov The specific substitution pattern on the this compound would be incorporated into the final curcuminoid structure, potentially modifying its chemical and biological properties.

Wittig Reactions for Carbon-Carbon Bond Formation (e.g., Caffeic Acid Phenylethyl Amide Derivatives)

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds. mdpi.com this compound can serve as the carbonyl component in a Wittig reaction. The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form the alkene and a triphenylphosphine (B44618) oxide byproduct.

This methodology is a common approach for synthesizing analogs of natural products like Caffeic Acid Phenethyl Ester (CAPE) and its more stable amide counterpart, Caffeic Acid Phenylethyl Amide (CAPA). researchgate.netnih.gov To create CAPA derivatives, a phosphonium salt, such as (2-oxo-2-(phenethylamino)ethyl)triphenylphosphonium bromide, is treated with a base to form the corresponding ylide. mdpi.com This ylide can then react with a substituted benzaldehyde, like this compound, to yield the desired acrylamide (B121943) derivative. nih.gov This synthetic route offers a versatile way to introduce the specific 2-chloro-6-fluoro-3-hydroxyphenyl moiety into complex molecular structures. mdpi.commdpi.com

Stereochemical and Regiochemical Control in Derivatization Processes

Controlling stereochemistry and regiochemistry is paramount when derivatizing a polysubstituted molecule like this compound.

Regiochemical control is a key consideration in reactions like nucleophilic aromatic substitution and cross-coupling. The directing effects of the existing substituents (CHO, OH, Cl, F) determine which halogen is preferentially replaced. nih.gov The aldehyde group strongly activates the ortho and para positions for nucleophilic attack. Since both halogens are ortho to the aldehyde, the relative reactivity between the C-Cl and C-F bonds becomes the deciding factor, often favoring the displacement of fluorine in SNAr reactions. nih.gov In palladium-catalyzed couplings, the C-Cl bond is more likely to react. The hydroxyl group's directing effect can also play a role, potentially being modified by the reaction pH (phenolic vs. phenoxide form).

Stereochemical control becomes important in reactions that create new chiral centers. For instance, if the aldehyde is reacted with a chiral nucleophile or if a subsequent reaction on a derivative creates a stereocenter, the existing substituents can exert steric hindrance or electronic influence that may favor the formation of one stereoisomer over another. In reactions like the Wittig olefination, control over the E/Z geometry of the newly formed double bond is a critical aspect of stereochemistry. The choice of ylide (stabilized or non-stabilized) and reaction conditions can often influence the stereochemical outcome.

Advanced Spectroscopic and Computational Methodologies for Structural Elucidation and Mechanistic Insights

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in providing empirical data about the molecular structure, bonding, and electronic states of a compound. For 2-Chloro-6-fluoro-3-hydroxybenzaldehyde, a multi-technique approach is necessary for unambiguous characterization.

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the hydroxyl proton (-OH), and the two aromatic protons on the benzene (B151609) ring. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The hydroxyl proton's chemical shift can vary and may appear as a broad singlet. The two aromatic protons would appear as doublets or more complex multiplets, with their chemical shifts and coupling constants providing definitive information about their positions relative to the chloro, fluoro, and hydroxyl substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be found significantly downfield (typically 190-200 ppm). The six aromatic carbons would appear in the 110-170 ppm range, with their specific chemical shifts influenced by the attached substituents (Cl, F, OH, CHO). Carbon-fluorine coupling (¹J-CF, ²J-CF, etc.) would be observable, providing further confirmation of the fluorine atom's position.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the ¹⁹F nucleus in this compound. Its chemical shift would be indicative of its position on the aromatic ring, and coupling to nearby protons would further solidify the structural assignment.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~10.0 | Singlet (s) | - | Aldehyde (-CHO) |

| ¹H | Variable | Broad Singlet (br s) | - | Hydroxyl (-OH) |

| ¹H | 7.0 - 7.5 | Doublet of doublets (dd) | JH-H, JH-F | Aromatic C-H |

| ¹H | 6.8 - 7.2 | Doublet of doublets (dd) | JH-H, JH-F | Aromatic C-H |

| ¹³C | ~190 | Singlet (s) or Doublet (d) | nJC-F | Carbonyl (C=O) |

| ¹³C | 110 - 170 | Doublet (d) | 1JC-F | C-F |

| ¹³C | 110 - 170 | Singlet (s) | - | C-Cl |

| ¹³C | 110 - 170 | Singlet (s) | - | C-OH |

| ¹³C | 110 - 170 | Singlet (s) | - | C-CHO |

| ¹³C | 110 - 170 | Singlet (s) | - | Aromatic C-H |

| ¹³C | 110 - 170 | Singlet (s) | - | Aromatic C-H |

| ¹⁹F | Variable | Multiplet | JF-H | C-F |

Note: The table presents generalized expected values based on typical ranges for similar functional groups. Actual experimental values are required for confirmation.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Functional Group Identification: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibration of the aldehyde group would appear as a distinctive pair of peaks between 2700-2900 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is expected in the range of 1680-1710 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.

Hydrogen Bonding: The presence of the hydroxyl group adjacent to the carbonyl group can lead to intramolecular hydrogen bonding. This interaction typically causes the O-H stretching band to become broader and shift to a lower wavenumber, and can also shift the C=O stretching frequency.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch (Broad) | Hydroxyl (-OH) |

| 2700-2900 | C-H Stretch | Aldehyde (-CHO) |

| 1680-1710 | C=O Stretch (Strong) | Aldehyde (C=O) |

| 1550-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Phenolic C-O |

| 1000-1100 | C-F Stretch | Aryl-Fluoride |

| 700-850 | C-Cl Stretch | Aryl-Chloride |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of structural features.

Molecular Weight Validation: The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (174.56 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 having an intensity of approximately one-third that of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the loss of the formyl group (M-29, loss of -CHO), and the loss of carbon monoxide (M-28). The presence of halogen atoms would also lead to characteristic fragmentation pathways, including the loss of Cl or F radicals.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic carbonyl compounds like this compound, two primary types of electronic transitions are expected.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the shorter wavelength region of the UV spectrum.

n→π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These are lower-energy, forbidden transitions, resulting in weaker absorption bands at longer wavelengths. The positions of these bands are sensitive to the solvent and the substituents on the aromatic ring.

If a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice. The resulting data includes exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For a similar compound, 3-chloro-5-fluorosalicylaldehyde, XRD analysis revealed a planar molecular structure and detailed the intramolecular hydrogen bonding between the phenol (B47542) hydrogen and the formyl oxygen. nih.gov This technique would similarly provide unambiguous confirmation of the structure of this compound and reveal details about its crystal packing and intermolecular interactions. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

In conjunction with experimental data, quantum chemical calculations are a powerful tool for structural elucidation and for understanding the electronic properties of a molecule. For analogous molecules like 5-Bromo-2-Hydroxybenzaldehyde, Density Functional Theory (DFT) has been used effectively for optimization and analysis. nih.gov

Structural Optimization: Using methods like DFT with an appropriate basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation. This provides theoretical bond lengths and angles that can be compared with experimental XRD data.

Vibrational Analysis: The same theoretical methods can be used to calculate vibrational frequencies. These calculated frequencies can be compared with the experimental IR spectrum to aid in the assignment of absorption bands.

Electronic Properties: Theoretical modeling can provide insights into the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the molecule's chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.

These computational approaches provide a theoretical framework that complements and helps interpret the experimental spectroscopic data, leading to a more complete and robust characterization of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-5-fluorosalicylaldehyde |

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Regioselectivity

No studies detailing DFT calculations to predict reaction pathways or regioselectivity for this specific molecule were found.

Mapping of Transition States and Activation Energies

Information regarding the mapping of transition states and the calculation of activation energies for reactions involving this compound is not available.

Vibrational Assignments and Potential Energy Distributions (PEDs)

There are no published vibrational analyses or Potential Energy Distribution studies for this compound.

Molecular Electronic Energies, Equilibrium Geometries, and Normal Mode Analysis

Specific calculations on molecular electronic energies, optimized equilibrium geometries, and normal mode analysis for this compound have not been reported.

Conformational Analysis and Rotameric Studies

No literature on the conformational analysis or the study of rotamers for this molecule could be located.

Molecular Electrostatic Potential (MEP) Surface and Frontier Orbital Analysis

MEP surface and frontier orbital (HOMO-LUMO) analyses for this specific compound are not available in the searched scientific literature.

Comparative Analysis and Validation of Theoretical Predictions with Experimental Spectroscopic Data

Without theoretical predictions or experimental spectroscopic data, a comparative analysis and validation cannot be performed.

Biological Activity and Medicinal Chemistry Research of 2 Chloro 6 Fluoro 3 Hydroxybenzaldehyde Derivatives

Investigation of Enzyme Modulation and Target Interaction

The biological effects of 2-Chloro-6-fluoro-3-hydroxybenzaldehyde derivatives are rooted in their ability to interact with and modulate the activity of specific enzymes and biological pathways. These interactions are governed by the molecule's structural and electronic properties, which facilitate binding to enzyme active sites and other molecular targets.

Based on available scientific literature, no specific studies were identified that investigate the modulation of γ-secretase activity by derivatives of this compound in the context of neurodegenerative diseases.

The molecular mechanisms through which derivatives of this compound exert their effects are a subject of ongoing investigation. Based on the activity of structurally related benzaldehyde (B42025) compounds, two potential biochemical pathways are of particular interest: the inhibition of aldehyde dehydrogenase enzymes and the induction of oxidative stress.

One plausible target is the aldehyde dehydrogenase (ALDH) superfamily of enzymes, which are responsible for oxidizing aldehydes to carboxylic acids. nih.gov Benzaldehyde derivatives can be strategically designed to be recognized by an enzyme's active site, forming a stable ligand-enzyme complex that results in inhibition. mdpi.com The interaction of benzyloxybenzaldehyde derivatives with ALDH, for instance, involves the central benzaldehyde core engaging in pi-pi interactions with amino acid residues within the enzyme's hydrophobic cavity. mdpi.com

In the context of antimicrobial activity, a key mechanism for benzaldehyde derivatives is the targeting of cellular antioxidation systems in fungi. d-nb.info These compounds can disrupt the function of protective enzymes like superoxide (B77818) dismutase and glutathione (B108866) reductase, leading to an increase in reactive oxygen species (ROS). d-nb.info This elevation in cellular oxidative stress can be toxic to microbial cells, representing a significant pathway for their antimicrobial effects. d-nb.info

The affinity with which a derivative binds to its molecular target is determined by a combination of non-covalent interactions, with hydrogen bonding playing a pivotal role. The effectiveness of a hydrogen bond in promoting binding affinity is not merely a matter of its strength; it is regulated by a "donor-acceptor pairing" mechanism that minimizes competition from surrounding water molecules. nih.gov High-affinity interactions are often achieved when both the donor and acceptor in a receptor-ligand pair have hydrogen-bonding capabilities that are either significantly stronger or significantly weaker than water. nih.gov Conversely, mixed-strength pairings can decrease binding affinity due to interference from bulk water. nih.gov

Evaluation of Antimicrobial Properties

A significant area of research for derivatives synthesized from this compound has been the evaluation of their potential as antimicrobial agents. These investigations have explored their activity against a spectrum of fungal and bacterial pathogens.

Derivatives incorporating the chloro- and fluoro-substituted phenyl moiety have demonstrated notable antifungal properties, particularly against opportunistic yeast strains like Candida albicans. This pathogen is a common cause of fungal infections, and the rise of drug-resistant strains necessitates the exploration of new therapeutic options. nih.gov

| Derivative Class | Test Organism | Key Finding | Reference |

|---|---|---|---|

| Chlorinated Cinnamaldehydes (e.g., 2-Cl CA) | Candida albicans | Exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and were fungicidal at higher concentrations. | nih.gov |

| 6-Fluoro-4-chloro-aminobenzothiazole Intermediates | Fungi Panel | Showed high antimicrobial activity with MIC values ranging from 2 to 8 µg/mL. | researchgate.net |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species | Demonstrated noteworthy effectiveness against various reference strains of Candida. | nih.gov |

The antibacterial potential of derivatives from halogenated benzaldehydes has been investigated against both Gram-positive and Gram-negative bacteria. The structural features of these molecules, particularly the halogen substitutions, play a crucial role in their spectrum of activity.

Research on halogenated cinnamaldehyde (B126680) analogs, for example, showed that compounds like 4-chloroCNMA were active against the Gram-negative uropathogenic Escherichia coli (UPEC) with an MIC of 200 µg/mL. nih.gov In another study, a series of (Z)-2-benzylidene-3-oxobutanamide derivatives displayed promising activity against Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing moderate to very good growth inhibition. nih.gov One derivative, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide, was particularly potent against MRSA with an MIC of 2 μg/mL. nih.gov

Further highlighting the potential of these scaffolds, a study on fluoro and trifluoromethyl-substituted salicylanilides identified a compound, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, with excellent activity against nine MRSA and three Vancomycin-resistant S. aureus (VRSA) strains, showing MICs between 0.031–0.062 µg/mL. scispace.com These findings underscore the potential for developing potent antibacterial agents from halogenated aromatic aldehydes against challenging multidrug-resistant pathogens.

| Derivative Class | Test Organism | Key Finding | Reference |

|---|---|---|---|

| 4-chloroCNMA (Cinnamaldehyde analog) | Escherichia coli (UPEC) | Showed antibacterial activity with an MIC of 200 µg/mL. | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Exhibited potent activity with an MIC of 2 μg/mL. | nih.gov |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | S. aureus (MRSA & VRSA) | Demonstrated excellent activity with MIC values of 0.031–0.062 µg/mL. | scispace.com |

Structure-Activity Relationships (SAR) of Halogenated Benzaldehydes in Antimicrobial Research

The antimicrobial efficacy of compounds derived from halogenated benzaldehydes is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies reveal that the presence, position, and nature of halogen substituents on the benzaldehyde ring are critical determinants of biological activity.

Research into flavonoid derivatives, which can be synthesized from benzaldehyde precursors, has shown that halogenated compounds are often more active against bacteria and yeast than their non-halogenated counterparts. mdpi.com Specifically, the incorporation of chlorine, bromine, and nitro groups has a significant effect on antimicrobial properties. mdpi.com Studies on flavones, chalcones, and flavanones demonstrated that flavones generally possess superior inhibitory effects. For instance, 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria such as E. faecalis, S. aureus, E. coli, and the yeast C. albicans. mdpi.com

Further SAR studies on multisubstituted benzazoles, which share structural similarities, indicated that electron-withdrawing groups at position 5 of the benzazole ring increased activity against Candida albicans. nih.gov Moreover, the specific heterocyclic system fused to the phenyl ring also plays a role; a benzothiazole (B30560) ring was found to enhance antimicrobial activity against Staphylococcus aureus. nih.gov In studies of 2-benzylidene-1-indanone (B110557) derivatives, which are structurally related to chalcones, it was found that fluorine, trifluoromethyl, trifluoromethoxy, and bromine functionalities on the phenyl ring are important for their biological activity. nih.gov The electronegativity of the halogen atom can also be a factor, with some studies observing that antimicrobial inhibition rises with the increasing electronegativity of the halogen on the aromatic A-ring of flavonoids. mdpi.com

These findings collectively underscore a strong correlation between the halogenation pattern on the core benzaldehyde-derived structure and the resulting antimicrobial potency. The type of halogen, its position on the aromatic ring, and the nature of the heterocyclic system it is part of are all crucial factors in modulating the spectrum and efficacy of antimicrobial action.

Assessment of Anticancer and Cytotoxic Effects

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., Liver (WRL-68), Colon (Caco2), Lung (A549))

Derivatives of halogenated benzaldehydes have been the subject of numerous investigations to assess their potential as anticancer agents. These studies often employ a panel of human cancer cell lines to determine the compounds' cytotoxicity and selectivity. Among the cell lines frequently used for such screenings are the A549 human lung carcinoma line, various colorectal carcinoma lines (such as DLD-1), and liver cell lines like HepG2 (hepatocellular carcinoma). jksus.orgresearchgate.net Normal cell lines, such as the WRL-68 human liver cell line, are sometimes used as controls to assess toxicity to non-cancerous cells.

While direct cytotoxic data for this compound on these specific cell lines is not extensively documented in publicly available research, studies on structurally related compounds provide significant insights. For example, benzaldehyde itself has been shown to inhibit multiple signaling pathways in the A549 non-small cell lung cancer cell line. researchgate.net Furthermore, fluorinated Schiff bases synthesized from benzaldehydes containing fluorine have demonstrated potent cytotoxic effects against the A549 cell line. tums.ac.ir One such compound, containing five fluorine atoms, exhibited a very strong cytotoxic effect with an IC₅₀ value of 0.64 μM. tums.ac.ir

Benzimidazole (B57391) derivatives, which can be synthesized from benzaldehyde precursors, have also shown significant dose-dependent cytotoxic effects. One study reported a novel benzimidazole derivative (se-182) to be highly active against A549 and HepG2 cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org These findings highlight that the benzaldehyde scaffold, particularly when halogenated or incorporated into larger heterocyclic systems, is a promising basis for the development of cytotoxic agents.

Table 1: In Vitro Cytotoxicity of Benzaldehyde Derivatives on Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Fluorinated Schiff Base | A549 (Lung) | 0.64 | tums.ac.ir |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |

| Cisplatin (Reference Drug) | HepG2 (Liver) | 37.32 | researchgate.net |

Exploration of Mechanisms of Action in Cancer Cell Apoptosis and Proliferation Inhibition

The anticancer effects of benzaldehyde derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Research into the underlying molecular mechanisms has identified several key pathways targeted by these compounds.

One critical mechanism involves the modulation of proteins that regulate the cell cycle and apoptosis. For instance, a dichloro-substituted quinoxaline (B1680401) derivative (DCQ) was found to inhibit the growth of malignant T-cells by inducing apoptosis. nih.gov This was associated with an upregulation of p53 and p21 proteins, which are key mediators of cell cycle arrest, and a reduction in the level of the anti-apoptotic protein Bcl-2α. nih.gov This shift in the balance of pro- and anti-apoptotic proteins is a common pathway for inducing cancer cell death.

Benzaldehyde itself has been shown to suppress cancer cell survival by targeting the signaling protein 14-3-3ζ. news-medical.net This protein acts as a hub for oncogenic pathways, and benzaldehyde was found to inhibit its interaction with client proteins, thereby suppressing multiple critical signaling networks, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways in pancreatic and non-small cell lung cancer cells. researchgate.net

Furthermore, aldehydes can induce cytotoxicity by increasing reactive oxygen species (ROS) and impairing mitochondrial function. In A549 cancer cells, retinaldehyde, an aldehyde compound, was shown to suppress cell survival, and its toxicity was significantly increased when combined with an aldehyde dehydrogenase (ALDH) inhibitor. oncotarget.com This enhanced cytotoxic effect was linked to increased ROS production, impaired mitochondrial respiration, and a subsequent increase in apoptotic cell death. oncotarget.com These findings suggest that derivatives of this compound could potentially exert their anticancer effects through similar mechanisms, including cell cycle arrest, disruption of key oncogenic signaling pathways, and induction of mitochondria-mediated apoptosis.

Role as Precursor Pharmacophores and Drug Discovery Leads

Utility in Synthesizing Potential Drug Candidates

Halogenated benzaldehydes, including this compound and its close analogs, are valuable intermediates in organic synthesis, serving as foundational building blocks for a wide range of pharmaceutical compounds. wikipedia.orgontosight.ai The reactivity of the aldehyde group, combined with the electronic modifications imparted by the halogen substituents, makes these molecules versatile precursors for creating more complex heterocyclic compounds with significant biological activity. wikipedia.org

A prominent example is 2-Chloro-6-fluorobenzaldehyde (B137617), which is a key intermediate in the production of important pharmaceuticals. ontosight.ai It is utilized in the synthesis of semi-synthetic penicillin antibiotics such as flucloxacillin (B1213737) and dicloxacillin (B1670480), which possess good antimicrobial properties. wikipedia.orggoogle.com Beyond antibiotics, this precursor is also used in the agrochemical industry for the production of efficient, low-toxicity sterilants. google.com The high purity of this intermediate is crucial, as it directly impacts the efficacy and safety of the final drug products. ontosight.ai The utility of these compounds as precursors highlights their fundamental role in medicinal chemistry and the development of new therapeutic agents.

Enhancement of Bioavailability and Metabolic Stability by Halogenation

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into a drug candidate's molecular structure is a widely used and effective technique in medicinal chemistry to optimize its pharmacokinetic properties. mdpi.comresearchgate.net Halogenation can significantly improve a molecule's metabolic stability, bioavailability, and membrane permeability. mdpi.comnih.gov

Fluorine, being the most electronegative element, can alter the physicochemical properties of a molecule. Its introduction can modulate the pKa of nearby functional groups, which can improve bioavailability and receptor affinity. researchgate.net Furthermore, placing fluorine atoms at positions susceptible to metabolic attack (e.g., aromatic hydroxylation) can block these sites, thereby increasing the compound's metabolic stability and prolonging its half-life in the body. mdpi.com

Both chlorine and fluorine can increase the lipophilicity (hydrophobicity) of a compound. mdpi.com This enhancement often leads to better passive permeation through biological lipid membranes, which can improve drug absorption and distribution. nih.govmdpi.com Studies have quantified this effect, showing that replacing a hydrogen atom with a chlorine or a trifluoromethyl group enhances the free energy of partitioning into a lipid membrane and increases the permeability coefficient. nih.gov Therefore, the chloro- and fluoro-substituents on the this compound scaffold are not only key to its synthetic utility but also represent a strategic design element for enhancing the drug-like properties of its derivatives. mdpi.com

Development of Fluorescent Probes and Imaging Agents

The intrinsic reactivity of the aldehyde functional group, coupled with the electronic effects of the chloro and fluoro substituents, positions this compound and its derivatives as promising candidates for the development of fluorescent probes and imaging agents. While specific research detailing the direct application of this compound in fluorescent probe synthesis is not extensively documented in publicly available literature, the broader class of substituted benzaldehydes is widely utilized in the design of chemosensors for various analytes and biological imaging applications. nih.govmdpi.comrsc.org

The design of fluorescent probes often relies on the reaction of a recognition moiety (in this case, the aldehyde) with a target analyte, leading to a detectable change in the fluorescence properties of a tethered fluorophore. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophilic analytes. This heightened reactivity can be advantageous in designing probes with rapid response times.

Furthermore, the hydroxy group offers a site for modification, allowing for the attachment of various fluorophores. The specific substitution pattern on the benzene (B151609) ring can also influence the photophysical properties of the resulting probe, such as its excitation and emission wavelengths, quantum yield, and Stokes shift. Halogen atoms, like fluorine, are known to modulate the fluorescence of organic dyes, sometimes leading to enhanced quantum yields and photostability. mdpi.com

The general strategy for developing fluorescent probes from substituted benzaldehydes involves the condensation of the aldehyde with a nucleophilic species, often an amine or a hydrazine (B178648) derivative, which is part of a fluorophore structure. This reaction forms an imine or a hydrazone, respectively, which can alter the electronic structure of the fluorophore and thus its fluorescence output. This "turn-on" or "turn-off" fluorescence response can be engineered to be specific for a particular analyte.

Table 1: Potential Reactions for Fluorescent Probe Development from Substituted Benzaldehydes

| Reaction Type | Reactant on Probe | Analyte | Resulting Linkage | Effect on Fluorescence |

| Imine Formation | Aldehyde | Primary Amine | Imine (Schiff base) | Modulation of fluorophore's electronic properties |

| Hydrazone Formation | Aldehyde | Hydrazine/Hydrazide | Hydrazone | Change in conjugation and fluorescence |

| Knoevenagel Condensation | Aldehyde | Active Methylene (B1212753) Compound | Carbon-Carbon double bond | Extension of π-conjugation, red-shifting of spectra |

While the direct synthesis of fluorescent probes from this compound requires further investigation, the established reactivity of substituted benzaldehydes in bioimaging applications suggests its potential as a valuable building block in this field. innovationhub.hkmdpi.com

Contributions to Complex Bridged Polycyclic Scaffolds for Drug Development

The development of novel, three-dimensional molecular architectures is a key objective in modern drug discovery to explore new chemical space and identify drug candidates with improved properties. beilstein-journals.org Derivatives of this compound, specifically the closely related 2-chloro-6-hydroxybenzaldehyde (B95410), have been shown to play a role in the synthesis of complex bridged polycyclic scaffolds through palladium-catalyzed C-H activation and subsequent cyclization reactions. nih.gov

These complex scaffolds are of significant interest in medicinal chemistry as they can mimic the structures of natural products and provide rigid frameworks that can be decorated with various functional groups to interact with biological targets. The synthesis of such structures often involves multi-component reactions that can rapidly build molecular complexity from simple starting materials.

A notable application involves the use of 2-chloro-6-hydroxybenzaldehyde as a transient directing group in the palladium-catalyzed C-H arylation of amines, such as exo-2-aminonorbornane. In this process, the aldehyde transiently forms an imine with the amine substrate. The hydroxy group then acts as a directing group, guiding the palladium catalyst to activate a specific C-H bond for arylation. Following the C-H activation and arylation step, the directing group can be involved in a subsequent cyclization, leading to the formation of a bridged polycyclic system.

For instance, the reaction of exo-2-aminonorbornane with an aryl halide in the presence of a palladium catalyst and 2-chloro-6-hydroxybenzaldehyde as a ligand can lead to the formation of a tetrahydroquinoxaline scaffold through an arylation/SNAr sequence. This demonstrates the utility of this type of benzaldehyde in facilitating the construction of intricate molecular frameworks.

Table 2: Key Components in the Synthesis of a Bridged Polycyclic Scaffold

| Component | Role | Example |

| Amine Substrate | Starting material providing the initial bridged framework | exo-2-aminonorbornane |

| Aryl Halide | Source of the aryl group to be introduced | 2-fluoro-3-iodopyridine |

| Palladium Catalyst | Facilitates C-H activation and cross-coupling | Pd(OAc)₂ |

| Ligand/Directing Group | Controls the regioselectivity of the C-H activation | 2-chloro-6-hydroxybenzaldehyde |

This synthetic strategy highlights the valuable contribution of substituted hydroxybenzaldehydes in the construction of diverse and complex bridged polycyclic scaffolds, which are important starting points for the development of new therapeutic agents. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

A Strategic Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzaldehyde (B42025) core makes 2-Chloro-6-fluoro-3-hydroxybenzaldehyde a highly valuable intermediate for the synthesis of intricate molecular architectures.

Building Block for Pharmaceutical and Agrochemical Intermediates

While direct applications of this compound are continually being explored, its structural relative, 2-chloro-6-fluorobenzaldehyde (B137617), serves as a key precursor in the production of various bioactive compounds. This closely related molecule is an essential intermediate in the synthesis of halogenated heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. wikipedia.org For instance, 2-chloro-6-fluorobenzaldehyde is utilized in the manufacturing of the penicillin-based antibiotics dicloxacillin (B1670480) and flucloxacillin (B1213737), highlighting the importance of this class of substituted benzaldehydes in medicinal chemistry. wikipedia.org Furthermore, its application extends to the agrochemical industry, where it is involved in the production of pesticides. wikipedia.org The presence of the additional hydroxyl group in this compound provides an additional site for chemical modification, suggesting its potential to serve as a versatile starting material for a new generation of pharmaceutical and agrochemical intermediates with potentially enhanced properties.

| Precursor Compound | End Product(s) | Application Area |

| 2-Chloro-6-fluorobenzaldehyde | Dicloxacillin, Flucloxacillin | Pharmaceuticals (Antiseptics) |

| 2-Chloro-6-fluorobenzaldehyde | Various Pesticides | Agrochemicals |

Precursor for Advanced Materials (e.g., Semiconducting Acenes)

The development of novel organic materials with tailored electronic properties is a significant focus of modern materials science. While direct evidence for the use of this compound in semiconducting acenes is not yet prevalent in public literature, the structural motifs present in this molecule are highly relevant to this field. Functionalized benzaldehydes are known to be valuable precursors for the synthesis of various organic electronic materials. The strategic placement of halogen and hydroxyl groups can influence the molecular packing and electronic properties of the resulting materials, which are critical for their performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique substitution pattern of this compound makes it a promising candidate for the synthesis of novel acene derivatives and other advanced materials.

Development of Novel Molecular Scaffolds

The reactivity of the aldehyde, hydroxyl, and the substituted aromatic ring in this compound allows for its use in the construction of diverse and complex molecular scaffolds.

Design and Synthesis of Diverse Ring Systems